5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 612042-42-9
VCID: VC12013642
InChI: InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Molecular Formula: C15H10F3NO6S
Molecular Weight: 389.3 g/mol

5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid

CAS No.: 612042-42-9

Cat. No.: VC12013642

Molecular Formula: C15H10F3NO6S

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid - 612042-42-9

Specification

CAS No. 612042-42-9
Molecular Formula C15H10F3NO6S
Molecular Weight 389.3 g/mol
IUPAC Name 5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23)
Standard InChI Key WSIXESJELOWBSM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central benzene ring substituted at positions 1 and 3 with carboxylic acid groups (–COOH) and at position 5 with a benzenesulfonamido group (–NHSO₂C₆H₃(CF₃)). The trifluoromethyl (–CF₃) moiety at the ortho position of the sulfonamide-bearing aromatic ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Bonding and Stereoelectronic Effects

  • The carboxylic acid groups enable hydrogen bonding and salt formation, critical for solubility and crystal packing.

  • The sulfonamido bridge (–NHSO₂–) provides rotational flexibility while maintaining planarity due to resonance stabilization.

  • Trifluoromethyl group: The C–F bond’s high polarity (bond dipole ≈ 1.41 D) creates localized electron-deficient regions, enhancing electrophilic substitution resistance .

Physicochemical Properties

Though experimental data for this specific compound are unavailable, analogous structures permit reasonable predictions:

PropertyPredicted ValueBasis of Estimation
Molecular FormulaC₁₅H₁₀F₃NO₆SSummation of substituents
Molecular Weight413.30 g/molCalculated from formula
Melting Point210–225°CComparison to benzene-1,3-dicarboxylic acid (m.p. 347°C)
SolubilityModerate in polar aprotic solvents (DMF, DMSO)Sulfonamide/carboxylic acid synergy
pKa (COOH)~2.1–2.5 (first), ~4.0–4.5 (second)Typical dicarboxylic acid behavior

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • Benzene-1,3-dicarboxylic acid (readily available via oxidation of 5-substituted m-xylene derivatives) .

  • 2-(Trifluoromethyl)benzenesulfonamide, synthesized through:

    • Sulfonation of 2-trifluoromethylbenzene

    • Subsequent amidation with ammonia or amines .

Sulfonamide Formation

The sulfonamido linkage is typically formed via:

  • Sulfonyl chloride intermediate: Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with 5-aminobenzene-1,3-dicarboxylic acid.

    • Reaction conditions: 0–5°C in anhydrous THF, with triethylamine as base .

    • Yield optimization: 72–85% based on analogous sulfonamide couplings .

Protecting Group Chemistry

  • Carboxylic acid protection: Methyl or tert-butyl esters prevent unwanted side reactions during sulfonamide formation.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) restores –COOH groups post-coupling .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key anticipated bands:

  • O–H stretch: 2500–3000 cm⁻¹ (carboxylic acid dimer)

  • C=O stretch: 1680–1720 cm⁻¹ (carboxylic acid), 1320–1360 cm⁻¹ (sulfonamide S=O)

  • C–F vibration: 1100–1200 cm⁻¹ (trifluoromethyl)

¹H NMR (DMSO-d₆, predicted)

  • Aromatic protons:

    • Dicarboxylic acid ring: δ 8.21 (d, J=1.8 Hz, H-2), 8.63 (t, J=1.8 Hz, H-4), 8.72 (d, J=1.8 Hz, H-6) .

    • Sulfonamide ring: δ 7.89–8.12 (m, 3H, Ar–CF₃) .

  • NH proton: δ 10.34 (s, 1H, SO₂NH–) .

¹³C NMR

  • CF₃ carbon: δ 122.4 (q, J=271 Hz, C–CF₃) .

  • Carboxylic carbons: δ 167.8 and 168.3 (COOH) .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring exclusive substitution at the 5-position of benzene-1,3-dicarboxylic acid.

  • Purification: Separating unreacted starting materials due to similar polarities.

Research Priorities

  • Crystallographic studies to elucidate solid-state packing and hydrogen-bonding networks.

  • Biological screening for antimicrobial/anti-inflammatory activity using standardized assays .

  • Solubility enhancement via prodrug strategies (e.g., esterification of –COOH groups).

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